![molecular formula C15H13NO3 B13913027 4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)
4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an acetylamino group at the 4’ position and a carboxylic acid group at the 4 position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid typically involves the acetylation of 4-amino[1,1’-biphenyl]-4-carboxylic acid. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions: 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
Chemistry: 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the interactions of biphenyl derivatives with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical agents with therapeutic properties.
Industry: In the industrial sector, 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
- 4’-(Acetylamino)[1,1’-biphenyl]-3-carboxylic acid
- 4’-(Acetylamino)[1,1’-biphenyl]-4-sulfonyl chloride
- 4’-(Acetylamino)-4-amino-biphenyl-3-sulfonic acid
Comparison: 4’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the acetylamino and carboxylic acid groups on the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the carboxylic acid group at the 4 position allows for specific interactions with biological targets that may not be possible with other derivatives.
特性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
4-(4-acetamidophenyl)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
InChIキー |
IOCAVWKNFACNHH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



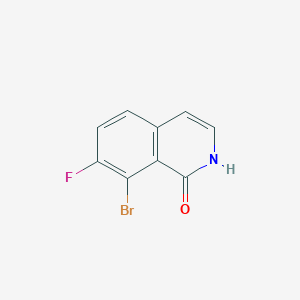

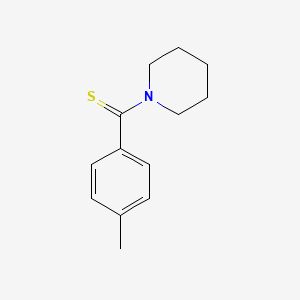
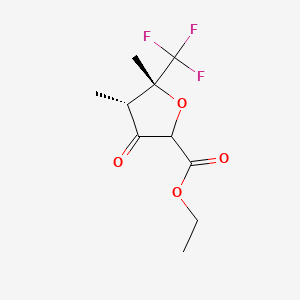


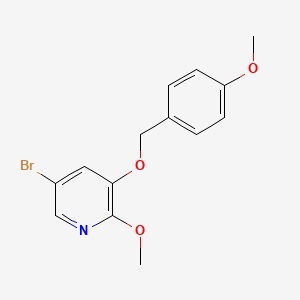
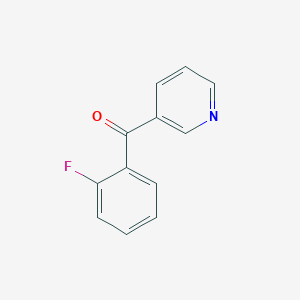
![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
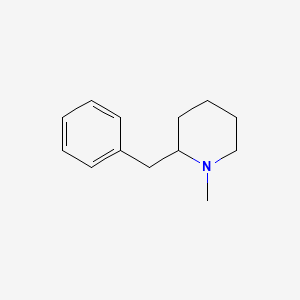
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
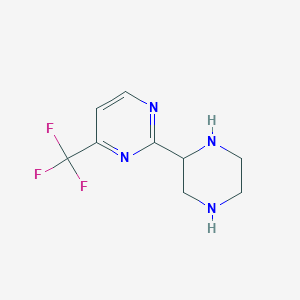
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)
